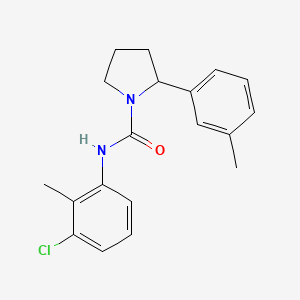![molecular formula C27H24ClN3O3S B6118057 4-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINE-1-CARBONYL]-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE](/img/structure/B6118057.png)
4-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINE-1-CARBONYL]-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-6-chloro-2-(5-methylthiophen-2-yl)quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, a piperazine ring, and a benzodioxole moiety, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-6-chloro-2-(5-methylthiophen-2-yl)quinoline typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperazine ring, and the attachment of the benzodioxole moiety. One common synthetic route involves:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aromatic amine reacts with a ketone in the presence of an acid catalyst.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via a nucleophilic substitution reaction, where a halogenated quinoline reacts with piperazine.
Attachment of the Benzodioxole Moiety: The benzodioxole group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-6-chloro-2-(5-methylthiophen-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents at the chloro position.
Applications De Recherche Scientifique
4-[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-6-chloro-2-(5-methylthiophen-2-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 4-[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-6-chloro-2-(5-methylthiophen-2-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as apoptosis or cell cycle regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl acetate
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- Benzyl 4-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-1-piperidinecarboxylate
Uniqueness
4-[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-6-chloro-2-(5-methylthiophen-2-yl)quinoline stands out due to its unique combination of a quinoline core, piperazine ring, and benzodioxole moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O3S/c1-17-2-7-26(35-17)23-14-21(20-13-19(28)4-5-22(20)29-23)27(32)31-10-8-30(9-11-31)15-18-3-6-24-25(12-18)34-16-33-24/h2-7,12-14H,8-11,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZJTEVHPKCAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6117978.png)
![[1-(3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B6117987.png)
![5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6117991.png)

![N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B6118011.png)


![methyl 5-ethyl-2-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6118028.png)
![3-[2-(2-PHENOXYACETAMIDO)BENZAMIDO]BENZOIC ACID](/img/structure/B6118036.png)
![2-[({[5,6-dimethyl-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6118049.png)
![N-(4-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6118052.png)

![(2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6118081.png)
![1-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6118086.png)
